molecular formula C10H9NO4 B160405 4-Hydroxyquinoline-2-carboxylic acid hydrate CAS No. 345909-35-5

4-Hydroxyquinoline-2-carboxylic acid hydrate

Cat. No. B160405
M. Wt: 207.18 g/mol
InChI Key: WZQSVWRLXGIOBK-UHFFFAOYSA-N
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Description

4-Hydroxyquinoline-2-carboxylic acid hydrate is a broad-spectrum excitatory amino acid antagonist . It is used as an intermediate in synthetic chemistry and acts as an antiexcitotoxic and anticonvulsant . It finds application in certain neurobiological disorders therapy .


Molecular Structure Analysis

The molecular formula of 4-Hydroxyquinoline-2-carboxylic acid hydrate is C10H7NO3 . The InChI Key is HCZHHEIFKROPDY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Hydroxyquinoline-2-carboxylic acid hydrate has a molecular weight of 189.17 . It has a density of 1.3175 (rough estimate), a melting point of 275°C (dec.) (lit.), and a boiling point of 324.41°C (rough estimate) . It is soluble in hot ethanol and water, but insoluble in ether .

Scientific Research Applications

  • Neurobiology

    • Application : 4-Hydroxyquinoline-2-carboxylic acid hydrate is used as an intermediate in synthetic chemistry. It acts as an antiexcitotoxic and anticonvulsant .
    • Method of Application : While the exact experimental procedures are not specified, the compound is generally used in laboratory settings, likely dissolved in a suitable solvent and applied to biological samples .
    • Results : It finds application in certain neurobiological disorders therapy .
  • Pharmaceutical Research

    • Application : The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .
    • Method of Application : The compound is likely used in various chemical reactions to synthesize new compounds, which are then tested for their biological activity .
    • Results : Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
  • Chemiluminescence Studies

    • Application : 2-Hydroxyquinoline-4-carboxylic Acid, which is similar to 4-Hydroxyquinoline-2-carboxylic acid, is used in chemiluminescent reactions .
    • Method of Application : The compound is likely used in reactions with bases in the presence of oxygen .
    • Results : The chemiluminescent reaction of dihydroquinoline products with bases in the presence of oxygen is studied .
  • Synthetic Chemistry

    • Application : 4-Hydroxyquinoline-2-carboxylic acid hydrate is used as an intermediate in synthetic chemistry .
    • Method of Application : The compound is likely used in various chemical reactions to synthesize new compounds .
    • Results : The synthesized compounds can then be used for further research or applications .
  • Radiolysis Studies

    • Application : 2-Hydroxyquinoline-4-carboxylic Acid, which is similar to 4-Hydroxyquinoline-2-carboxylic acid, is used in radiolysis of carboxyquinolines .
    • Method of Application : The compound is likely used in reactions with bases in the presence of oxygen .
    • Results : The radiolysis of carboxyquinolines is studied .
  • Excitatory Amino Acid Antagonist

    • Application : 4-Hydroxyquinoline-2-carboxylic acid hydrate acts as an antiexcitotoxic and anticonvulsant .
    • Method of Application : The compound is likely used in various chemical reactions to synthesize new compounds .
    • Results : It finds application in certain neurobiological disorders therapy .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

4-Hydroxyquinoline-2-carboxylic acid hydrate finds application in certain neurobiological disorders therapy . As an intermediate in synthetic chemistry, it could potentially be used in the development of new compounds and treatments .

properties

IUPAC Name

4-oxo-1H-quinoline-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3.H2O/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-5H,(H,11,12)(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQSVWRLXGIOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyquinoline-2-carboxylic acid hydrate

CAS RN

345909-35-5
Record name 4-Hydroxyquinoline-2-carboxylic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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